Petunidin
Overview
Description
Petunidin is a naturally occurring anthocyanidin, a subgroup of flavonoids, which are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. It is commonly found as 3-O-glycosides in dietary sources such as fruits, seeds, and beverages. The compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Petunidin can be synthesized through various methods, including the condensation of one molecule of 4-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A by chalcone synthase. This process diverges into side reactions leading to the formation of different classes of flavonoids, including anthocyanins .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as berries. Methods include chromatographic separation and purification techniques to isolate this compound from other anthocyanins. Patents have been filed for methods of separating and preparing different this compound monomers from natural sources .
Chemical Reactions Analysis
Types of Reactions: Petunidin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions include this compound chalcone, phloroglucinaldehyde, and 3-methoxy-4,5-dihydroxybenzoic acid .
Scientific Research Applications
Petunidin has a wide range of scientific research applications:
Chemistry: Used as a natural colorant and in studies related to its antioxidant properties.
Biology: Investigated for its role in cellular mechanisms and its potential to modulate various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the food industry as a natural colorant and in the development of health supplements.
Mechanism of Action
Petunidin is compared with other anthocyanidins such as cyanidin, delphinidin, pelargonidin, peonidin, and malvidin. These compounds differ in the number of hydroxyl and methoxy substituents in their phenyl or B-ring. This compound is unique due to its hydroxyl and methyl groups at the 3′ and 5′ positions, respectively .
Comparison with Similar Compounds
- Cyanidin
- Delphinidin
- Pelargonidin
- Peonidin
- Malvidin
Petunidin stands out for its potent antioxidative activity and its ability to modulate various biological pathways, making it a valuable compound for further research and application.
Properties
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLOMGWVXKIQL-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13O7+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862666 | |
Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyran-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Petunidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13270-60-5 | |
Record name | Petunidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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